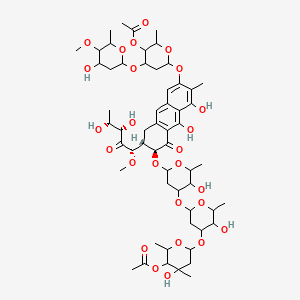

Chromomycin

Description

Properties

CAS No. |

74913-06-7 |

|---|---|

Molecular Formula |

C57H82O26 |

Molecular Weight |

1183.2 g/mol |

IUPAC Name |

[6-[[(6S,7S)-6-[4-[4-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C57H82O26/c1-21-34(79-40-19-37(53(26(6)75-40)77-28(8)59)82-38-16-33(61)52(70-11)25(5)74-38)15-31-13-30-14-32(54(71-12)51(68)46(63)22(2)58)55(50(67)44(30)49(66)43(31)45(21)62)83-41-18-35(47(64)24(4)73-41)80-39-17-36(48(65)23(3)72-39)81-42-20-57(10,69)56(27(7)76-42)78-29(9)60/h13,15,22-27,32-33,35-42,46-48,52-56,58,61-66,69H,14,16-20H2,1-12H3/t22-,23?,24?,25?,26?,27?,32+,33?,35?,36?,37?,38?,39?,40?,41?,42?,46+,47?,48?,52?,53?,54+,55+,56?,57?/m1/s1 |

InChI Key |

ZYVSOIYQKUDENJ-MNGCYDFMSA-N |

Isomeric SMILES |

CC1C(C(CC(O1)O[C@H]2[C@@H](CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Chromomycin A3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromomycin A3 (CMA3), a member of the aureolic acid family of antitumor antibiotics, has garnered significant interest in the scientific community for its potent anticancer properties and its utility as a fluorescent probe in cytogenetic analysis. This technical guide provides a comprehensive overview of the origin, biosynthesis, and mechanism of action of this compound A3. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the experimental protocols for its isolation and analysis, quantitative data on its biological activity, and a depiction of its effects on key cellular signaling pathways.

Introduction

This compound A3 is a glycosidic antibiotic first isolated from the fermentation broth of Streptomyces griseus.[1][2][3] Its discovery was a significant milestone in the search for novel anticancer agents. The molecule's unique chemical structure, featuring a tricyclic aglycone core attached to a chain of five sugar moieties, underpins its distinct biological activity.[4][5] CMA3 exerts its cytotoxic effects primarily by binding to the minor groove of GC-rich regions of DNA, a process that is critically dependent on the presence of divalent cations such as magnesium (Mg²⁺).[1][6] This interaction effectively inhibits essential cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[7] This guide delves into the technical details of this compound A3, from its microbial origins to its molecular interactions within the cell.

Microbial Origin and Biosynthesis

This compound A3 is a natural product synthesized by the Gram-positive bacterium, Streptomyces griseus.[1][8] Strains of this soil-dwelling actinomycete are the primary source for the industrial production of this valuable compound.

The biosynthesis of this compound A3 is a complex process involving a polyketide synthase (PKS) pathway. The aglycone core of the molecule is assembled from acetate (B1210297) precursor units.[8] Subsequent modifications, including glycosylation with five specific deoxy sugar units, are crucial for its biological activity. The biosynthetic gene cluster responsible for the production of this compound A3 has been identified and characterized, paving the way for potential bioengineering approaches to generate novel analogs with improved therapeutic properties.[8]

Isolation and Purification

The isolation and purification of this compound A3 from Streptomyces griseus fermentation broth is a multi-step process designed to separate the target molecule from a complex mixture of other metabolites. While specific protocols may vary, the general workflow involves extraction, chromatography, and crystallization.

Experimental Protocol: Isolation and Purification

Objective: To isolate and purify this compound A3 from a Streptomyces griseus fermentation culture.

Materials:

-

Streptomyces griseus fermentation broth

-

Ethyl acetate

-

Silica (B1680970) gel for column chromatography

-

Solvent systems for chromatography (e.g., chloroform-methanol gradients)

-

Preparative Thin-Layer Chromatography (TLC) plates

-

Crystallization solvents (e.g., acetone-hexane)

Procedure:

-

Extraction: The fermentation broth is first filtered to remove the mycelia. The filtrate is then subjected to solvent extraction, typically with ethyl acetate, to transfer the this compound A3 into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, such as chloroform (B151607) and methanol, to separate the components based on their polarity. Fractions are collected and monitored by TLC.

-

Preparative TLC: Fractions enriched with this compound A3 are further purified using preparative TLC to achieve a higher degree of purity.

-

Crystallization: The purified this compound A3 is crystallized from a suitable solvent system, such as acetone-hexane, to obtain the final product in a crystalline form.[3]

Structural Elucidation

The definitive structure of this compound A3 was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Protocol: Structural Characterization

Objective: To confirm the chemical structure of isolated this compound A3.

Methodology:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition of the molecule.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are utilized to elucidate the connectivity of atoms and the stereochemistry of the molecule. These techniques provide detailed information about the aglycone core and the attached sugar moieties.[2][4][5]

Mechanism of Action

The biological activity of this compound A3 stems from its ability to bind to DNA and disrupt its normal functions.

DNA Binding

This compound A3 binds as a dimer to the minor groove of GC-rich sequences in DNA.[1] This binding is cooperative and requires the presence of a divalent cation, most notably Mg²⁺, which forms a coordination complex with two molecules of this compound A3.[1][6] This ternary complex then intercalates into the DNA minor groove, causing a conformational change in the DNA structure.

Inhibition of Sp1 Transcription Factor

The specificity of this compound A3 for GC-rich sequences leads to its preferential binding to the promoter regions of many genes, which are often rich in GC content. A key target is the binding site for the transcription factor Sp1. By occupying these sites, this compound A3 physically blocks the binding of Sp1, thereby inhibiting the transcription of Sp1-dependent genes.[7][9] Many of these genes are involved in cell proliferation, survival, and angiogenesis, making their inhibition a critical aspect of this compound A3's anticancer effect.

Induction of Apoptosis

By inhibiting transcription and replication, this compound A3 induces cell cycle arrest, primarily in the S-phase, and triggers programmed cell death, or apoptosis.[7] The apoptotic cascade initiated by this compound A3 is caspase-dependent and involves both the intrinsic and extrinsic pathways.[7][10]

Quantitative Data

The biological activity of this compound A3 has been quantified in various studies. The following tables summarize key quantitative data.

Table 1: DNA Binding Affinity of this compound A3

| Parameter | Value | Reference |

| Binding Constant (to TGGCCA sequence) | 2.7 x 10⁷ M⁻¹ | [10] |

| Dimerization Constant in solution | ~10⁵ M⁻¹ | [10] |

Table 2: In Vitro Cytotoxicity of this compound A3 (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| KKU-213 | Cholangiocarcinoma | 22.48 | [7] |

| KKU-055 | Cholangiocarcinoma | 21.14 | [7] |

| KKU-100 | Cholangiocarcinoma | 30.52 | [7] |

| TK-10 | Human Renal Cancer | 0.62 - 7.72 µM | [11] |

| UACC-62 | Human Melanoma | 0.62 - 7.72 µM | [11] |

| MCF-7 | Human Breast Cancer | 0.62 - 7.72 µM | [11] |

Applications in Research

Beyond its therapeutic potential, this compound A3 has found a valuable application as a fluorescent stain in cytogenetics. It is used to assess the protamination of sperm chromatin, where it competes with protamines for binding to the minor groove of DNA.[6][12] This application is useful in studies of male infertility and in assessing sperm quality for assisted reproductive technologies.

Experimental Protocol: this compound A3 Staining for Sperm Chromatin Analysis

Objective: To assess the protamine deficiency in sperm cells using this compound A3 staining.

Materials:

-

Semen sample

-

Carnoy's solution (methanol:glacial acetic acid, 3:1)

-

CMA3 staining solution (0.25 mg/mL in McIlvaine buffer with 10 mM MgCl₂)

-

Fluorescence microscope

Procedure:

-

Fixation: Sperm cells are washed and then fixed in Carnoy's solution.

-

Staining: The fixed sperm are applied to a microscope slide and stained with the CMA3 solution for 20 minutes in the dark.

-

Analysis: The slides are observed under a fluorescence microscope. Sperm with normal protamine content will show dull fluorescence, while those with protamine deficiency will exhibit bright fluorescence. The percentage of CMA3-positive sperm is then calculated.[4]

Conclusion

This compound A3, a natural product from Streptomyces griseus, continues to be a molecule of significant interest in cancer research and diagnostics. Its well-defined mechanism of action, centered on the inhibition of transcription factor Sp1 and the induction of apoptosis, provides a solid foundation for its further development as a therapeutic agent. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate ongoing research and development efforts in this field. The unique properties of this compound A3, both as a potential drug and a research tool, ensure its continued relevance in the scientific community.

References

- 1. Mechanism of action of this compound A3. 3. On the binding of this compound A3 with DNA and physiochemical properties of the complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High resolution NMR studies of this compound--oligonucleotide interactions: structure and sequence specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of this compound A3 from a new subspecies of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. Chapter 17 – Chromatin Condensation: this compound A3 (CMA3) Stain | Basicmedical Key [basicmedicalkey.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Biogenesis of this compound A3 by Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting of the Sp1 binding sites of HIV-1 long terminal repeat with this compound. Disruption of nuclear factor.DNA complexes and inhibition of in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound A3 staining, sperm chromatin structure assay and hyaluronic acid binding assay as predictors for assisted reproductive outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chromomycin Antibiotics: A Technical Guide to Their Discovery, History, and Core Scientific Principles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery, history, and core scientific principles of the Chromomycin family of antibiotics. These aureolic acid antibiotics, produced by Streptomyces species, have garnered significant interest for their potent antibacterial and antitumor properties. This document provides a comprehensive overview of their journey from discovery to their application in modern research, with a focus on the underlying scientific data and methodologies.

Discovery and Historical Development

The story of this compound antibiotics begins in the late 1950s, a golden era for antibiotic discovery. Japanese scientists Tatsuoka and Nakazawa are credited with the initial discovery and isolation of this compound from the soil bacterium Streptomyces griseus in 1958. This seminal work laid the foundation for decades of research into this fascinating class of natural products.

Over the years, several variants of this compound have been isolated from different Streptomyces species, each with unique structural features and biological activities.

-

This compound A2 and A3: These were among the first to be characterized and remain the most studied members of the family. This compound A3, in particular, has been extensively investigated for its potent anticancer activity.

-

This compound A4: Another early discovery, contributing to the understanding of the structure-activity relationships within the this compound family.

-

This compound A5: Isolated from a marine Streptomyces species, this variant demonstrated potent cancer cell growth inhibitory activity[1].

-

This compound A9 and Ap: More recently discovered from a marine-derived Streptomyces microflavus, these compounds have shown significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).

The structural elucidation of these complex molecules was a significant undertaking, relying on a combination of classical chemical degradation techniques and advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry. These studies revealed a common chromophore aglycone attached to a chain of deoxy sugars, with variations in the sugar moieties and side chains distinguishing the different this compound analogues.

Chemical Structure and Mechanism of Action

The biological activity of this compound antibiotics is intrinsically linked to their unique chemical structure. The core of the molecule is a tricyclic aromatic chromophore, which is glycosidically linked to two sugar chains.

A crucial aspect of their mechanism of action is the requirement for a divalent cation, typically magnesium (Mg²⁺), for DNA binding. Two this compound molecules form a dimeric complex with a single Mg²⁺ ion. This dimer then binds to the minor groove of B-form DNA, showing a strong preference for GC-rich sequences. This binding is non-intercalative and effectively blocks the template function of DNA, thereby inhibiting both DNA replication and transcription. This inhibition of nucleic acid synthesis is the primary basis for their antibacterial and cytotoxic effects.

The following diagram illustrates the proposed mechanism of this compound A3's interaction with DNA:

Biosynthesis of Chromomycins

The intricate structures of this compound antibiotics are assembled through a complex biosynthetic pathway encoded by a dedicated gene cluster in Streptomyces. The pathway involves a Type II polyketide synthase (PKS) for the formation of the aglycone core, followed by a series of post-PKS modifications, including glycosylation with unique deoxysugars. Understanding this pathway is crucial for efforts to bioengineer novel this compound derivatives with improved therapeutic properties.

The following diagram provides a simplified overview of the biosynthetic pathway leading to Chromomycins A2 and A3:

Quantitative Biological Activity

This compound antibiotics exhibit a range of biological activities, with quantitative data providing a measure of their potency.

Antibacterial Activity

The antibacterial spectrum of Chromomycins is primarily directed against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several this compound variants against a panel of Gram-positive bacteria.

| Antibiotic | Staphylococcus aureus ATCC 25923 (MIC, µg/mL) | Enterococcus faecium ATCC 19434 (MIC, µg/mL) | Enterococcus faecalis ATCC 19433 (MIC, µg/mL) | Methicillin-Resistant S. aureus (MRSA) strains (MIC, µg/mL) |

| This compound A9 | 0.06 | 0.12 | 0.12 | 0.06 - 0.12 |

| This compound Ap | 0.06 | 0.12 | 0.12 | 0.06 - 0.12 |

| This compound A2 | 0.12 | 0.25 | 0.25 | 0.12 - 0.25 |

| This compound A3 | 0.12 | 0.25 | 0.25 | 0.12 - 0.25 |

Antitumor Activity

This compound A3 has demonstrated significant cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying this activity.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| KKU-213 | Cholangiocarcinoma | 22.48 |

| KKU-055 | Cholangiocarcinoma | 21.14 |

| KKU-100 | Cholangiocarcinoma | 30.52 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound antibiotics.

Isolation and Purification of this compound Antibiotics from Streptomyces

This protocol outlines a general procedure for the isolation and purification of Chromomycins from a Streptomyces fermentation broth.

1. Fermentation:

- Inoculate a suitable production medium with a seed culture of the Streptomyces strain.

- Incubate the culture under optimal conditions (e.g., 28-30°C, with agitation) for a period determined by peak antibiotic production (typically 7-10 days).

2. Extraction:

- Separate the mycelia from the culture broth by centrifugation or filtration.

- Extract the culture filtrate with an equal volume of an organic solvent such as ethyl acetate (B1210297) or chloroform. Repeat the extraction multiple times to ensure complete recovery.

- Combine the organic phases and concentrate under reduced pressure to obtain a crude extract.

3. Purification:

- Subject the crude extract to column chromatography. A variety of stationary phases can be used, including silica (B1680970) gel, Sephadex, or ion-exchange resins.

- Elute the column with a gradient of solvents to separate the different components of the extract.

- Monitor the fractions for antibiotic activity using a bioassay (e.g., agar (B569324) diffusion assay against a sensitive bacterial strain).

- Pool the active fractions and subject them to further purification steps, such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to obtain the pure this compound compounds.

The following diagram illustrates the general workflow for the isolation and purification of this compound antibiotics:

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

1. Preparation of Antibiotic Stock Solution:

- Dissolve the purified this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

2. Serial Dilutions:

- Perform two-fold serial dilutions of the antibiotic stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

3. Inoculum Preparation:

- Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) of the test organism in the same growth medium.

4. Inoculation and Incubation:

- Add the bacterial inoculum to each well of the microtiter plate.

- Include positive (bacteria and medium, no antibiotic) and negative (medium only) controls.

- Incubate the plate at 37°C for 18-24 hours.

5. MIC Determination:

- The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of compounds on cancer cell lines.

1. Cell Seeding:

- Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

- Treat the cells with various concentrations of this compound A3 for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

3. MTT Addition:

- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Formazan Solubilization:

- Aspirate the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

5. Absorbance Measurement:

- Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Modern Applications

Beyond their potential as therapeutic agents, this compound antibiotics, particularly this compound A3, have found a valuable application as a fluorescent probe in cell biology. Due to its specific binding to GC-rich DNA, this compound A3 is widely used to assess sperm chromatin condensation and protamine deficiency. This technique is employed in fertility clinics and research laboratories to evaluate male fertility potential.

Conclusion

The this compound antibiotics represent a fascinating and important class of natural products. From their discovery in the mid-20th century to their ongoing investigation and application in modern science, they continue to be a source of valuable biological and chemical insights. Their potent antibacterial and antitumor activities, coupled with their unique mechanism of action, ensure that they will remain a subject of interest for researchers in the fields of drug discovery, microbiology, and cell biology for years to come. This guide has provided a comprehensive overview of their discovery, history, and the core scientific principles that underpin their function, serving as a valuable resource for the scientific community.

References

An In-depth Technical Guide on the Mechanism of Action of Chromomycin A3 on DNA

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chromomycin A3 (CMA3) is an aureolic acid antibiotic with potent antitumor properties. Its mechanism of action is centered on its ability to bind selectively to the minor groove of DNA, primarily at GC-rich sequences. This interaction is not direct; this compound A3 first forms a dimeric complex with a divalent cation, typically Mg²⁺, which then serves as the DNA-binding ligand. This binding event obstructs the DNA template, leading to the inhibition of crucial cellular processes such as DNA replication and transcription. By displacing transcription factors that bind to GC-rich promoter regions, this compound A3 can selectively modulate gene expression, leading to cell cycle arrest and apoptosis in cancer cells. This guide provides a detailed examination of the molecular interactions, structural consequences, and functional outcomes of this compound A3's action on DNA, supported by quantitative data and key experimental methodologies.

Core Mechanism: Dimerization and DNA Binding

The biological activity of this compound A3 is contingent upon its ability to form a complex with divalent metal ions, which then binds to DNA.[1]

2.1 Dimer Formation: In solution, two molecules of this compound A3 chelate a single divalent cation, such as Mg²⁺ or Fe²⁺, to form a stable, symmetric dimer.[1][2] Spectroscopic analyses indicate the formation of two types of complexes with Mg²⁺: a 1:1 (Complex I) and a 2:1 (Complex II) this compound A3:Mg²⁺ stoichiometry.[1] The 2:1 dimer is the primary species that binds to DNA.[3]

2.2 DNA Minor Groove Binding: The pre-formed [(CMA3)₂-Mg]²⁺ complex binds reversibly to the minor groove of B-form DNA.[4][5] This interaction exhibits a strong preference for GC-rich sequences, with a particular affinity for sites containing at least three contiguous G:C base pairs, such as 5'-GGCC-3'.[2][5][6] The binding stoichiometry is typically two drug molecules (one dimer) per duplex binding site.[7]

2.3 Molecular Interactions: The crystal structure of the this compound-DNA complex reveals the specifics of the interaction. The divalent metal ion is octahedrally coordinated to the O1 and O9 oxygen atoms of each chromophore and two water molecules.[5] These coordinated water molecules form hydrogen bonds with the O2 atoms of cytosine bases in the minor groove.[5] The sequence specificity is conferred by six specific hydrogen bonds between the amino groups of guanine (B1146940) bases and the chromophore.[5] The sugar moieties (A/B and C/D/E rings) of the antibiotic wrap across the minor groove, further stabilizing the complex.[4][5]

Structural and Functional Consequences

3.1 Alterations to DNA Structure: The binding of the this compound A3 dimer induces significant conformational changes in the DNA duplex.

-

Groove Widening: The minor groove at the binding site becomes wider and shallower to accommodate the bulky dimer.[4][7]

-

DNA Bending: The interaction can cause a pronounced kink in the DNA helix, with bends of 30° and 36° observed in crystal structures.[5][8]

-

Conformational Transition: The DNA can adopt a conformation with characteristics of both A- and B-type DNA.[6][7]

3.2 Inhibition of Macromolecular Synthesis: By occupying the minor groove and altering DNA topology, the this compound A3 complex acts as a physical barrier, sterically hindering the progression of enzymes along the DNA template. This leads to potent inhibition of both DNA replication and transcription.[5][9][10]

3.3 Interference with Transcription Factor Binding: A key aspect of this compound's anticancer activity is its ability to inhibit gene expression by displacing transcription factors that bind to GC-rich promoter regions.[11] It effectively blocks the binding of factors like Specificity Protein 1 (Sp1), which regulates the expression of numerous genes involved in cell proliferation and survival.[9][11][12]

3.4 Downstream Cellular Effects: The inhibition of Sp1-mediated transcription and global effects on macromolecular synthesis trigger several downstream cellular events:

-

Cell Cycle Arrest: this compound A3 induces S-phase arrest in tumor cells.[9]

-

Apoptosis Induction: It downregulates anti-apoptotic proteins (e.g., FLIP, Mcl-1, XIAP) and activates caspase-dependent apoptosis.[9]

-

Topoisomerase Inhibition: The complex is capable of inhibiting Topoisomerase I activity.[2][6]

-

DNA Cleavage: When complexed with Fe(II), the dimer can cause single-stranded DNA cleavage through a Fenton-type reaction.[2][6]

-

Nucleosome Disruption: this compound A3 can displace DNA from the nucleosome, promoting the transfer of the histone octamer to acceptor proteins and contributing to chromatin remodeling.[8][13]

Quantitative Analysis of this compound-DNA Interaction

The interaction between this compound A3 and DNA has been quantified using various biophysical techniques. The following tables summarize key quantitative data.

Table 1: Binding Constants and Stoichiometry

| Parameter | Value | DNA Substrate | Method | Reference |

|---|---|---|---|---|

| Binding Constant (K) | (2.7 ± 1.4) x 10⁷ M⁻¹ | d(CAAGTCTGGCCATCAGTC)·d(GACTGATGGCCAGACTTG) | Quantitative DNase I Footprinting | [14][15] |

| Dimerization Constant | ~10⁵ M⁻¹ | - (in solution) | Fluorescence Data | [14][15] |

| Binding Stoichiometry | 2 drugs : 1 Mg²⁺ : 1 duplex | d(ATGCAT)₂ | ¹H and ³¹P NMR | [7] |

| Complex I Stoichiometry | 1 CMA3 : 1 Mg²⁺ | - (in solution) | Spectrophotometry | [1] |

| Complex II Stoichiometry | 2 CMA3 : 1 Mg²⁺ | - (in solution) | Spectrophotometry |[1] |

Table 2: Sequence Binding Affinity of [(CMA3)₂-Fe(II)] Complex

| Tetranucleotide Sequence | Relative Affinity | Method | Reference |

|---|---|---|---|

| GGCC | Highest | Surface Plasmon Resonance (SPR) | [2][6] |

| CGCG | High | Surface Plasmon Resonance (SPR) | [2][6] |

| CCGG | Moderate | Surface Plasmon Resonance (SPR) | [2][6] |

| GCGC | Moderate | Surface Plasmon Resonance (SPR) | [2][6] |

| AGCT, ACGT, TGCA, TCGA | Lower | Surface Plasmon Resonance (SPR) |[2][6] |

Table 3: Cytotoxicity Data (IC₅₀)

| Cell Line | IC₅₀ (24h) | Cancer Type | Reference |

|---|---|---|---|

| KKU-213 | 22.48 nM | Cholangiocarcinoma | [9] |

| KKU-055 | 21.14 nM | Cholangiocarcinoma | [9] |

| KKU-100 | 30.52 nM | Cholangiocarcinoma |[9] |

Key Experimental Protocols

5.1 DNase I Footprinting for Binding Site Identification

This method identifies the specific DNA sequence bound by this compound A3 by revealing a region of protection from DNase I cleavage.[14][16]

Methodology:

-

Probe Preparation: A DNA fragment of interest is radiolabeled at one end (5' or 3').

-

Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of this compound A3 in a suitable binding buffer containing MgCl₂ to allow the drug-DNA complex to form. A control reaction without the drug is run in parallel.

-

DNase I Digestion: A limited amount of DNase I is added to each reaction to induce random single-stranded nicks in the DNA. The reaction is incubated for a short, optimized time (e.g., 1 minute) at room temperature.[16]

-

Reaction Termination: The digestion is stopped by adding a stop solution containing a chelating agent (e.g., EDTA) and a denaturant.[17]

-

Analysis: The DNA fragments are denatured and separated by size using denaturing polyacrylamide gel electrophoresis.

-

Visualization: The gel is dried and exposed to X-ray film (autoradiography). The binding site of this compound A3 appears as a "footprint," a gap in the ladder of DNA bands where the bound drug protected the DNA from DNase I cleavage.

5.2 this compound A3 Staining for Flow Cytometry

This compound A3 is a fluorescent DNA stain specific for GC-rich regions and can be used to assess chromatin structure, particularly protamine deficiency in sperm.[18][19][20]

Methodology:

-

Cell Fixation: Wash cells (e.g., 1 x 10⁶) twice in ice-cold PBS. Resuspend the cell pellet in 1 ml of cold PBS. Fix the cells by adding the suspension dropwise into 1 ml of ice-cold 80% ethanol (B145695) while vortexing. Store fixed cells at 4°C.[18]

-

Washing: Wash the fixed cells twice with PBS to remove the ethanol.

-

Staining: Prepare the staining solution: 1.0 mg this compound A3, 150 mg MgCl₂·6H₂O in 50 ml PBS. This solution should be prepared cold and can be stored at 4°C for up to two weeks.[18]

-

Incubation: Resuspend the cell pellet in 0.5 ml of the this compound A3 staining solution. Incubate on ice in the dark for at least 30 minutes.[18]

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. This compound A3 can be excited using the 457 nm line of an argon laser, with emission collected using a filter appropriate for FITC.[18] The resulting fluorescence intensity correlates with the amount of accessible GC-rich DNA.

Conclusion and Future Directions

The mechanism of action of this compound A3 is a well-defined paradigm of minor groove binding and transcription inhibition. Its requirement for a divalent cation to form a DNA-binding dimer and its high specificity for GC-rich sequences are its defining features. These properties lead to the potent inhibition of replication and transcription, displacement of key transcription factors like Sp1, and the ultimate induction of cell cycle arrest and apoptosis in malignant cells. The quantitative data and experimental protocols provided herein offer a robust framework for researchers investigating this molecule. Future research may focus on designing novel this compound analogs with improved pharmacological properties, such as enhanced sequence specificity or reduced toxicity, to expand the therapeutic potential of this important class of DNA-binding agents.

References

- 1. Role of magnesium ion in the interaction between this compound A3 and DNA: binding of this compound A3-Mg2+ complexes with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Interaction of the antitumor antibiotic this compound A3 with glutathione, a sulfhydryl agent, and the effect upon its DNA binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solution structure of the this compound-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 6. Studies of sequence-specific DNA binding, DNA cleavage, and topoisomerase I inhibition by the dimeric this compound A3 complexed with Fe(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMR studies of the interaction of this compound A3 with small DNA duplexes. Binding to GC-containing sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound A3 | Cell Signaling Technology [cellsignal.com]

- 11. Sequence-selective DNA binding drugs mithramycin A and this compound A3 are potent inhibitors of neuronal apoptosis induced by oxidative stress and DNA damage in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel GC-rich DNA-binding compound produced by a genetically engineered mutant of the mithramycin producer Streptomyces argillaceus exhibits improved transcriptional repressor activity: implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Association of the anticancer antibiotic this compound A(3) with the nucleosome: role of core histone tail domains in the binding process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. surface.syr.edu [surface.syr.edu]

- 15. Quantitative footprinting analysis of the this compound A3--DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. DNase I Footprinting - Creative BioMart [creativebiomart.net]

- 17. DNase I footprinting [gene.mie-u.ac.jp]

- 18. med.upenn.edu [med.upenn.edu]

- 19. Analysis of the Chromatin Structure by this compound A3 (CMA3) and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Interaction of Chromomycin A3 with GC-Rich DNA Sequences

This guide provides a detailed examination of the binding mechanism of this compound A3 to GC-rich DNA. It covers the molecular interactions, quantitative binding data, biological consequences, and key experimental protocols used to study this process.

Introduction

This compound A3 (Chro) is an aureolic acid antitumor antibiotic derived from Streptomyces griseus. Its biological activity, including its potent anti-cancer properties, stems from its ability to reversibly bind to DNA and inhibit crucial cellular processes like replication and transcription.[1] This interaction is highly specific, targeting GC-rich sequences within the DNA minor groove.[2] This specificity is mediated by the formation of a unique drug-dimer complex coordinated by a divalent metal ion, making this compound A3 a valuable tool for cancer therapy and as a fluorescent probe for GC-rich DNA regions.[2][3][4]

The Molecular Mechanism of Binding

The binding of this compound A3 to DNA is a multi-step process that is critically dependent on the presence of divalent cations. This mechanism ensures high affinity and specificity for its target DNA sequences.

Critical Role of Divalent Cations

This compound A3 does not bind to DNA as a monomer. Instead, it first forms a stable 2:1 complex with a divalent metal ion, such as Mg²⁺, Ni²⁺, or Co²⁺.[3][5][6][7] The metal ion acts as a bridge, coordinating two this compound A3 molecules to form a compact dimeric structure.[7][8] This chelation event is indispensable for high-affinity DNA binding; in the absence of these ions, the interaction is negligible.[3] The choice of cation can influence the binding affinity and thermodynamic properties of the interaction.[5][6] For instance, the Ni(II)-chelated dimer exhibits a higher DNA-binding affinity compared to the Co(II) or Fe(II) complexes.[5][6]

Minor Groove Binding and Sequence Specificity

The pre-formed (Chro)₂-Mg²⁺ dimer targets the minor groove of the DNA double helix.[2][7][8][9] NMR and crystallographic studies have confirmed that the sugar residues of the this compound molecules are positioned deep within the groove, forming specific hydrogen bonds with the bases of the DNA.[9]

The binding is highly sequence-specific, with a strong preference for GC-rich regions. The consensus binding site is often a 4-6 base pair stretch rich in guanine (B1146940) and cytosine. Kinetic and equilibrium studies have elucidated a clear preference order for tetranucleotide sequences, with 5'-GGCC-3' being one of the highest affinity sites.[10][11] The binding hierarchy for the Fe(II) complex has been reported as: GGCC > CGCG > CCGG ≈ GCGC > AGCT > ACGT > TGCA > TCGA.[11] This interaction is exceptionally stable, with slow dissociation rates from high-affinity sequences like -GGCC- and -CGCG-.[10]

Upon binding, the dimer induces a significant conformational change in the DNA, causing the minor groove to widen to accommodate the bulky drug complex.[8][9]

References

- 1. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Role of magnesium ion in the interaction between this compound A3 and DNA: binding of this compound A3-Mg2+ complexes with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. amsbio.com [amsbio.com]

- 5. The crucial role of divalent metal ions in the DNA-acting efficacy and inhibition of the transcription of dimeric this compound A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Crucial Role of Divalent Metal Ions in the DNA-Acting Efficacy and Inhibition of the Transcription of Dimeric this compound A3 | PLOS One [journals.plos.org]

- 7. Divalent cations are dispensable for binding to DNA of a novel positively charged olivomycin A derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NMR studies of the interaction of this compound A3 with small DNA duplexes. Binding to GC-containing sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oligonucleotide studies of sequence-specific binding of this compound A3 to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies of sequence-specific DNA binding, DNA cleavage, and topoisomerase I inhibition by the dimeric this compound A3 complexed with Fe(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Pathway of Chromomycin Biosynthesis in Streptomyces

A Technical Guide for Researchers and Drug Development Professionals

Chromomycin A3, a member of the aureolic acid family of antitumor antibiotics, is a secondary metabolite produced by various Streptomyces species, most notably Streptomyces griseus. Its potent anticancer activity, which stems from its ability to bind to the minor groove of GC-rich DNA sequences and inhibit replication and transcription, has made it a subject of significant interest in drug development.[1] This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, offering a comprehensive resource for researchers, scientists, and professionals involved in natural product synthesis and drug discovery.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound A3 biosynthesis is encoded within a large gene cluster. In Streptomyces griseus, this cluster spans approximately 43 kilobases (kb) and contains 36 distinct genes.[2][3][4] These genes orchestrate the complex assembly of the this compound molecule, which consists of a tricyclic aglycone core decorated with two deoxysugar chains. The functions of these genes can be broadly categorized into polyketide synthesis and modification, deoxysugar biosynthesis, glycosylation, pathway regulation, and self-resistance.[2][3]

The organization of the this compound gene cluster in S. griseus is distinct from that of the closely related mithramycin, another aureolic acid antibiotic.[2][3] A proposed schematic of the this compound biosynthetic gene cluster is presented below.

Caption: Organization of the this compound Biosynthetic Gene Cluster.

The Biosynthetic Pathway: A Stepwise Assembly

The biosynthesis of this compound A3 is a multi-step process that begins with the formation of the aglycone from polyketide precursors, followed by a series of glycosylation and tailoring reactions.

Aglycone Formation: A Polyketide Synthase-Driven Process

The core tricyclic aglycone of this compound is assembled through the action of a type II polyketide synthase (PKS) system.[4] This process is initiated by the condensation of acetate (B1210297) units, with the final aglycone structure being formed from at least two polyketide chains.[5] The minimal PKS, comprising the ketosynthase (KS), chain length factor (CLF), and acyl carrier protein (ACP), is responsible for the assembly of a decaketide backbone.[4] Subsequent cyclization and aromatization reactions, catalyzed by dedicated cyclases and aromatases, lead to the formation of the characteristic tricyclic ring system.[4] The involvement of a polyketide reductase, encoded by the cmmWI gene, in the reduction of the side chain has been confirmed through gene disruption experiments.[2][3]

Deoxysugar Biosynthesis: Building the Glycosidic Moieties

The sugar moieties of this compound A3 are derived from glucose.[5] The this compound gene cluster encodes a suite of enzymes responsible for the synthesis of the deoxysugars: D-olivose, D-oliose, and L-chromose B. These sugars are crucial for the biological activity of the final molecule.

Glycosylation Cascade: The Role of Glycosyltransferases

A critical stage in this compound biosynthesis is the sequential attachment of the deoxysugar units to the aglycone, a process catalyzed by four distinct glycosyltransferases (GTs): CmmGI, CmmGII, CmmGIII, and CmmGIV.[1] Gene inactivation studies have been instrumental in elucidating the specific roles of these enzymes.[1]

-

CmmGIV and CmmGIII: These GTs are responsible for the sequential transfer of the first two D-olivose units (sugars C and D) to the 12a-position of the tetracyclic intermediate, premithramycinone, forming the trisaccharide chain.[1] It is also possible that CmmGIV is involved in the transfer of the final sugar of this chain, L-chromose B (sugar E).[1]

-

CmmGII and CmmGI: These enzymes catalyze the formation of the disaccharide chain at the 8-position of the aglycone by sequentially adding two D-oliosyl residues.[1]

The final tailoring steps involve O-methylation and two O-acetylation reactions on three of the sugar moieties, converting a less active precursor into the highly potent this compound A3.[1] The acetyltransferase CmmA is responsible for these acetylation events.[1]

A diagrammatic representation of the this compound A3 biosynthetic pathway is provided below.

Caption: Proposed Biosynthetic Pathway of this compound A3.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the genetic level. The gene cluster contains at least two regulatory genes: srcmRI, which encodes a SARP-type activator, and srcmRII, which encodes a PadR-like repressor.[6][7] Manipulation of these regulatory genes has been shown to be an effective strategy for enhancing this compound production. Overexpression of the activator srcmRI or disruption of the repressor srcmRII can switch on a silent this compound biosynthetic gene cluster and significantly increase production titers.[6][7]

Quantitative Data on this compound Production

Genetic engineering of the regulatory genes in Streptomyces reseiscleroticus has led to substantial improvements in this compound A3 and A2 production. The following table summarizes the production titers achieved in different engineered strains.

| Strain | Genetic Modification | Culture Medium | This compound A3 Titer (mg/L) | This compound A2 Titer (mg/L) | Reference |

| S. reseiscleroticus (SrcmRI overexpression) | Overexpression of srcmRI (activator) | R5 Agar | 8.9 ± 1.2 | 13.2 ± 1.6 | [7] |

| S. reseiscleroticus (SrcmRII disruption) | Disruption of srcmRII (repressor) | R5 Agar | 49.3 ± 4.3 | 53.3 ± 3.6 | [7] |

| S. reseiscleroticus (Engineered) | SrcmRII disruption + SrcmRI overexpression | R5 Agar | 69.4 ± 7.6 | 81.7 ± 7.2 | [7] |

| S. reseiscleroticus (Engineered) | SrcmRII disruption + SrcmRI overexpression | Liquid Fermentation | 145.1 ± 15.3 | 158.3 ± 15.4 | [7] |

Experimental Protocols

This section provides generalized methodologies for key experiments in the study of the this compound biosynthetic pathway. These protocols are based on standard techniques used for Streptomyces genetics and natural product analysis.

Gene Inactivation in Streptomyces griseus (Generalized Protocol)

This protocol outlines a general workflow for creating a gene deletion mutant, for example, for one of the glycosyltransferase genes (cmmG), using a homologous recombination approach.

Caption: Generalized Workflow for Gene Knockout in Streptomyces.

Heterologous Expression of PKS Genes (Generalized Protocol)

This protocol describes a general approach for the heterologous expression of the minimal PKS genes (cmmPKS) to confirm their function in producing the polyketide backbone.

-

Vector Construction:

-

Amplify the minimal PKS genes (cmmP, cmmK, cmmS) from S. griseus genomic DNA using high-fidelity PCR.

-

Clone the amplified PKS genes into a suitable E. coli-Streptomyces expression vector under the control of a strong, constitutive, or inducible promoter (e.g., ermEp*). The vector should also contain a selectable marker for Streptomyces (e.g., thiostrepton (B1681307) resistance).

-

Transform the resulting plasmid into an appropriate E. coli cloning strain (e.g., DH5α) for amplification and sequence verification.

-

-

Transformation of Heterologous Host:

-

Introduce the expression plasmid into a suitable heterologous host, such as Streptomyces lividans or Streptomyces coelicolor, which are known to be good hosts for heterologous expression of PKS clusters. Intergeneric conjugation from an E. coli donor strain is a common and effective method.

-

Select for transformants based on the antibiotic resistance conferred by the expression vector.

-

-

Cultivation and Analysis:

-

Cultivate the recombinant Streptomyces strain in a suitable production medium.

-

Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).

-

Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of the expected polyketide product. Comparison with an empty vector control is essential.

-

HPLC Analysis of this compound and its Derivatives (Generalized Method)

This section outlines a general reversed-phase HPLC method for the analysis of this compound and its biosynthetic intermediates.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for the separation of these relatively nonpolar compounds.

-

Mobile Phase: A gradient elution is typically required to achieve good separation of the various this compound derivatives.

-

Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (to improve peak shape).

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program (Example):

-

0-5 min: 20% B

-

5-25 min: Linear gradient from 20% to 80% B

-

25-30 min: 80% B

-

30-35 min: Linear gradient from 80% to 20% B

-

35-40 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detection at a wavelength where chromomycins exhibit strong absorbance (e.g., 280 nm and 430 nm). A photodiode array (PDA) detector is highly recommended to obtain UV spectra for peak identification.

-

Sample Preparation: Culture extracts should be dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm syringe filter before injection.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Streptomyces has provided a detailed understanding of the enzymatic machinery responsible for the production of this potent antitumor agent. The identification and characterization of the biosynthetic gene cluster have opened up avenues for rational engineering of the pathway to generate novel this compound analogs with improved therapeutic properties.[2][3] Further studies focusing on the detailed kinetic characterization of the biosynthetic enzymes and the structural elucidation of enzyme-substrate complexes will undoubtedly provide deeper insights into the catalytic mechanisms and substrate specificities, paving the way for more sophisticated pathway engineering and the development of new anticancer drugs. The manipulation of regulatory genes has already proven to be a powerful tool for enhancing production, and further optimization of fermentation conditions holds promise for the industrial-scale production of these valuable compounds.

References

- 1. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Genetics Behind the Glycosylation Patterns in the Biosynthesis of Dalbaheptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional Characterization of Polyketide Synthase Clusters in Streptomyces anandii J6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. STRUCTURAL ENZYMOLOGY OF POLYKETIDE SYNTHASES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for Determining Glycosyltransferase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

An In-depth Technical Guide to Chromomycin A3: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromomycin A3, an aureolic acid antibiotic produced by Streptomyces griseus, is a potent antitumor agent that functions through a unique mechanism of DNA binding. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectroscopic properties, and biological activities of this compound A3. Detailed experimental protocols for key assays and visualizations of its mechanism of action are included to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound A3 is a glycoside antibiotic with a complex chemical structure. The aglycone core is a derivative of 3,4-dihydroanthracen-1(2H)-one, which is attached to a disaccharide and a trisaccharide chain.

Table 1: Physicochemical Properties of this compound A3

| Property | Value | Reference(s) |

| Molecular Formula | C₅₇H₈₂O₂₆ | [1] |

| Molecular Weight | 1183.25 g/mol | [1] |

| CAS Number | 7059-24-7 | [1] |

| Appearance | Yellow powder | [1] |

| Solubility | Soluble in DMSO and Ethanol | [2] |

| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 1 month. | [3] |

Spectroscopic Properties

The structural elucidation and characterization of this compound A3 are supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound A3

| Technique | Key Data | Reference(s) |

| UV-Vis Spectroscopy | λmax: 229, 279, 414 nm (in Ethanol) | [4] |

| Fluorescence Spectroscopy | Excitation: 445 nm, Emission: 575 nm | [4] |

| ¹H and ¹³C NMR | Detailed chemical shift assignments have been reported. | [5][6] |

| Mass Spectrometry | Molecular ion peak consistent with the molecular weight. | [7] |

Note: A complete, tabulated list of ¹H and ¹³C NMR chemical shifts is extensive and can be found in specialized publications.

Mechanism of Action: DNA Binding and Sp1 Inhibition

This compound A3 exerts its biological effects primarily through its interaction with DNA. In the presence of divalent cations such as Mg²⁺, two molecules of this compound A3 form a dimer that binds to the minor groove of DNA.[8] This binding is highly specific for GC-rich sequences.[8] The formation of this stable complex inhibits crucial cellular processes.[8]

A key molecular target of this compound A3 is the transcription factor Sp1 (Specificity protein 1). Sp1 binds to GC-rich promoter regions of numerous genes, including those involved in cell growth, proliferation, and apoptosis. By binding to these same GC-rich regions, this compound A3 competitively inhibits the binding of Sp1 to DNA, thereby downregulating the expression of Sp1-target genes.[8] This inhibition of Sp1 is a critical aspect of this compound A3's anticancer activity.

Biological Activity

This compound A3 exhibits a broad spectrum of biological activities, including potent anticancer, antibacterial, and antifungal properties.[1]

Anticancer Activity

The anticancer effects of this compound A3 are attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.

Induction of Apoptosis: By inhibiting Sp1, this compound A3 downregulates the expression of several anti-apoptotic proteins, including FLIP, Mcl-1, and XIAP.[8] This disruption of the balance between pro- and anti-apoptotic proteins triggers the caspase cascade, leading to programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8]

Table 3: In Vitro Cytotoxicity of this compound A3 (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (nM) | Exposure Time (h) | Reference(s) |

| KKU-213 | Cholangiocarcinoma | 22.48 | 24 | [8] |

| KKU-055 | Cholangiocarcinoma | 21.14 | 24 | [8] |

| KKU-100 | Cholangiocarcinoma | 30.52 | 24 | [8] |

| HCC44 | Non-small cell lung cancer | 1 | Not Specified | [4] |

| A549 | Non-small cell lung cancer | 42 | Not Specified | [4] |

| ME180 | Cervical cancer | 60 | Not Specified | [4] |

| HeLa | Cervical cancer | 40 | Not Specified | [4] |

Experimental Protocols

Isolation and Purification of this compound A3 from Streptomyces griseus

This protocol outlines a general method for the isolation and purification of this compound A3. Optimization may be required depending on the specific strain and culture conditions.

Methodology:

-

Fermentation: Culture a high-producing strain of Streptomyces griseus in a suitable fermentation medium.

-

Extraction: After an appropriate incubation period, extract the culture broth with an organic solvent such as ethyl acetate.

-

Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.

-

Column Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a solvent gradient (e.g., chloroform-methanol) to separate the components.

-

Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing this compound A3.

-

Preparative TLC: Pool the active fractions and further purify them using preparative TLC.

-

Final Purification: Scrape the band corresponding to this compound A3 from the preparative TLC plate and elute with a suitable solvent. Concentrate the solvent to obtain the purified compound.

Note: The identity and purity of the isolated this compound A3 should be confirmed by spectroscopic methods (NMR, MS) and HPLC.

MTT Assay for Determining Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound A3 (e.g., 0-100 nM) for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound A3 that inhibits cell growth by 50%).

DNase I Footprinting Assay for DNA Binding Analysis

DNase I footprinting is a technique used to identify the specific DNA binding site of a ligand.

Methodology:

-

DNA Probe Preparation: Prepare a DNA fragment containing the putative GC-rich binding site and label one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: Incubate the end-labeled DNA probe with increasing concentrations of the this compound A3-Mg²⁺ dimer. Include a control reaction without the dimer.

-

DNase I Digestion: Partially digest the DNA in each reaction with DNase I. The enzyme will cut the DNA at sites not protected by the bound this compound A3.

-

Reaction Termination and DNA Purification: Stop the digestion and purify the DNA fragments.

-

Gel Electrophoresis: Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis.

-

Visualization: Visualize the DNA fragments by autoradiography or fluorescence imaging. The "footprint" will appear as a region of the gel where the DNA has been protected from DNase I cleavage by the bound this compound A3.

Conclusion

This compound A3 remains a compound of significant interest in cancer research due to its potent and specific mechanism of action. This technical guide provides a foundational understanding of its chemical and biological properties, along with methodologies for its study. Further research into the development of analogs with improved therapeutic indices and a deeper understanding of its complex interactions with cellular machinery will be crucial for its potential clinical application.

References

- 1. NMR studies of this compound A3 interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A unique binding cavity for divalent cations in the DNA-metal-chromomycin A3 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting of the Sp1 binding sites of HIV-1 long terminal repeat with this compound. Disruption of nuclear factor.DNA complexes and inhibition of in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. hackert.cm.utexas.edu [hackert.cm.utexas.edu]

- 6. researchgate.net [researchgate.net]

- 7. surface.syr.edu [surface.syr.edu]

- 8. creative-bioarray.com [creative-bioarray.com]

Chromomycin A3 as an Inhibitor of DNA Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromomycin A3 (CMA3) is an aureolic acid antibiotic produced by Streptomyces griseus. It is a well-established DNA minor groove binding agent with potent antitumor properties. Its mechanism of action is primarily attributed to its ability to interfere with DNA-dependent enzymatic processes, most notably DNA replication and transcription. This technical guide provides an in-depth overview of this compound A3's role as a DNA replication inhibitor, focusing on its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its study, and the signaling pathways it perturbs.

Mechanism of Action: Inhibition of DNA Replication

This compound A3's inhibitory effect on DNA replication stems from its high-affinity, sequence-specific binding to the minor groove of DNA. This interaction physically obstructs the progression of the DNA replication machinery.

1.1. DNA Binding Properties:

-

Sequence Specificity: this compound A3 preferentially binds to GC-rich sequences in the DNA minor groove.[1] The preferred binding sequence is often reported as 5'-GGCC-3'.[2]

-

Divalent Cation Requirement: The binding of this compound A3 to DNA is critically dependent on the presence of divalent cations, most notably magnesium (Mg²⁺).[3] this compound A3 forms a dimeric complex with a Mg²⁺ ion, and it is this dimer that constitutes the active DNA-binding ligand.[3]

-

Mode of Binding: The this compound A3-Mg²⁺ dimer intercalates into the minor groove of the DNA, causing a widening of the groove and inducing conformational changes in the DNA structure.[4] This binding is reversible.[3]

1.2. Interference with Replication Machinery:

By binding to the DNA template, this compound A3 creates a physical roadblock that impedes the progression of DNA polymerases and other components of the replisome. This steric hindrance is the primary mechanism by which it inhibits DNA chain elongation. The stable nature of the this compound A3-DNA complex effectively stalls replication forks.

Quantitative Data on this compound A3 Activity

The inhibitory effects of this compound A3 have been quantified in various studies, providing valuable data for its potential therapeutic application.

Table 1: IC50 Values of this compound A3 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |

| KKU-213 | Cholangiocarcinoma | 22.48 | 24 |

| KKU-055 | Cholangiocarcinoma | 21.14 | 24 |

| KKU-100 | Cholangiocarcinoma | 30.52 | 24 |

| A549 | Lung Carcinoma | 18.1 x 10⁻³ µM (18.1 nM) | 24 |

| MCF-7 | Breast Adenocarcinoma | 10.5 | 24 |

| DU-145 | Prostate Carcinoma | 10.1 x 10⁻³ µM (10.1 nM) | 24 |

| WM2664 | Melanoma | 6.2 x 10⁻³ µM (6.2 nM) | 24 |

Note: IC50 values can vary depending on the specific experimental conditions and cell line characteristics.

Table 2: DNA Binding Affinity of this compound A3

| DNA Sequence | Binding Constant (K) (M⁻¹) | Method |

| 5'-TGGCCA-3' | (2.7 ± 1.4) x 10⁷ | Quantitative Footprinting |

| GC-rich sequences | ~10⁵ | Scatchard Plot Analysis |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound A3 as a DNA replication inhibitor.

3.1. DNase I Footprinting Assay to Determine this compound A3 Binding Site

This protocol is adapted from general DNase I footprinting procedures and is designed to identify the specific DNA sequences to which this compound A3 binds.

Materials:

-

DNA fragment of interest, radioactively labeled at one end

-

This compound A3 solution of varying concentrations

-

DNase I

-

DNase I reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM CaCl₂)

-

Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL tRNA)

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Loading buffer (e.g., formamide, xylene cyanol, bromophenol blue)

-

Polyacrylamide gel for sequencing

-

Phosphorimager or X-ray film

Procedure:

-

DNA Labeling: Prepare the DNA probe by labeling one end with ³²P using T4 polynucleotide kinase or by PCR with a labeled primer. Purify the labeled probe.

-

Binding Reaction: In separate tubes, incubate a constant amount of the labeled DNA probe with increasing concentrations of this compound A3 in a suitable binding buffer. Include a control tube with no this compound A3. Allow the binding reaction to equilibrate (e.g., 30 minutes at room temperature).

-

DNase I Digestion: Add a freshly diluted solution of DNase I to each reaction tube. The concentration of DNase I should be optimized to achieve partial digestion of the DNA in the absence of the drug. Incubate for a short, defined time (e.g., 1-2 minutes) at room temperature.

-

Reaction Termination: Stop the DNase I digestion by adding an excess of stop solution.

-

Purification: Extract the DNA fragments with phenol:chloroform:isoamyl alcohol and precipitate with ethanol.

-

Gel Electrophoresis: Resuspend the DNA pellets in loading buffer, denature by heating, and load onto a denaturing polyacrylamide sequencing gel alongside a sequencing ladder of the same DNA fragment.

-

Visualization: After electrophoresis, dry the gel and visualize the DNA fragments by autoradiography or using a phosphorimager. The region where this compound A3 binds to the DNA will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.

3.2. Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps to analyze the effect of this compound A3 on the cell cycle distribution of a cell population.

Materials:

-

Cultured cells of interest

-

This compound A3

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat the cells with various concentrations of this compound A3 for the desired time period (e.g., 24, 48 hours). Include an untreated control.

-

Cell Harvesting:

-

For suspension cells, collect the cells by centrifugation.

-

For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells by centrifugation.

-

-

Fixation: Wash the cell pellet with cold PBS and resuspend in a small volume of PBS. While gently vortexing, add cold 70% ethanol dropwise to the cell suspension to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity. The data can be used to generate a histogram to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the S phase will be indicative of DNA replication inhibition.

3.3. In Vitro DNA Replication Assay (Adapted from general protocols)

This assay measures the ability of a cell-free extract to replicate a DNA template and can be used to assess the inhibitory effect of this compound A3.

Materials:

-

Plasmid DNA template (e.g., containing a replication origin)

-

Cytosolic and nuclear extracts from proliferating cells

-

Replication buffer (containing ATP, dNTPs, and an ATP regeneration system)

-

[α-³²P]dCTP

-

This compound A3

-

Stop solution (e.g., EDTA and SDS)

-

Agarose (B213101) gel electrophoresis system

Procedure:

-

Reaction Setup: Prepare the replication reaction mixture containing the cell extracts, replication buffer, and plasmid DNA template.

-

Inhibitor Addition: Add varying concentrations of this compound A3 to the reaction mixtures. Include a control without the inhibitor.

-

Replication Initiation: Add [α-³²P]dCTP to initiate the replication reaction. Incubate at the optimal temperature for the cell extract (e.g., 37°C) for a defined period (e.g., 60-90 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

DNA Purification: Purify the replicated DNA from the reaction mixture.

-

Analysis: Separate the replicated DNA products by agarose gel electrophoresis. Visualize the incorporated radioactivity using a phosphorimager. A decrease in the amount of replicated DNA in the presence of this compound A3 indicates inhibition of DNA replication.

Signaling Pathways and Molecular Interactions

This compound A3's interaction with DNA initiates a cascade of cellular responses, primarily through the inhibition of the transcription factor Sp1.

4.1. Inhibition of Sp1 Transcription Factor:

The GC-rich sequences that this compound A3 targets are also the binding sites for the transcription factor Sp1.[2][5] By occupying these sites, this compound A3 competitively inhibits the binding of Sp1 to promoter regions of its target genes.[2][6] Sp1 is a key regulator of numerous genes involved in cell cycle progression, proliferation, and apoptosis.[5]

4.2. Downstream Effects on Cell Cycle Regulation:

The inhibition of Sp1 by this compound A3 leads to the downregulation of genes essential for S-phase progression. This disruption of the normal cell cycle machinery contributes to the observed S-phase arrest.[2] Specifically, the activity of cyclin E/CDK2, a key complex for S-phase entry and progression, can be affected by the disruption of Sp1-mediated transcription.[7][8]

4.3. Impact on Pre-Replication Complex (Pre-RC) Formation:

Sp1 has been implicated in the regulation of components of the pre-replication complex (pre-RC), such as the minichromosome maintenance (MCM) proteins.[9] By inhibiting Sp1, this compound A3 may indirectly interfere with the proper assembly and function of the pre-RC at replication origins, thereby preventing the initiation of DNA replication.[10][11]

4.4. Induction of Apoptosis:

At higher concentrations, beyond those that cause S-phase arrest, this compound A3 can induce apoptosis.[2] This is also linked to the inhibition of Sp1, which regulates the expression of several anti-apoptotic proteins. Downregulation of these proteins sensitizes the cells to apoptotic stimuli.

Visualizations

Caption: Mechanism of this compound A3-mediated DNA replication inhibition.

References

- 1. rsc.org [rsc.org]

- 2. Structural basis of Mcm2-7 replicative helicase loading by ORC-Cdc6 and Cdt1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of cyclin E in the regulation of entry into S phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PCR inhibition assay for DNA-targeted antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sequence-selective DNA binding drugs mithramycin A and this compound A3 are potent inhibitors of neuronal apoptosis induced by oxidative stress and DNA damage in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. Structural basis of MCM2-7 replicative helicase loading by ORC-Cdc6 and Cdt1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Origin recognition complex - Wikipedia [en.wikipedia.org]

Spectroscopic Properties of Chromomycin A3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromomycin A3 is an aureolic acid antibiotic with potent antitumor properties. Its mechanism of action is primarily attributed to its ability to bind to the minor groove of GC-rich regions of DNA, thereby inhibiting DNA replication and transcription. This interaction is critically dependent on the presence of divalent metal ions, most notably magnesium (Mg²⁺), which facilitates the formation of a dimeric this compound A3 complex that is the DNA-binding entity. Understanding the spectroscopic properties of this compound A3 is fundamental to elucidating its mechanism of action and for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the key spectroscopic characteristics of this compound A3, detailed experimental protocols for their measurement, and a visualization of the experimental workflow for studying its interactions.

Spectroscopic Data

The spectroscopic properties of this compound A3 are highly sensitive to its environment, including the solvent, the presence of metal ions, and its binding to DNA.

UV-Vis Absorption Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound A3 is characterized by multiple absorption bands in the UV and visible regions. The positions and intensities of these bands are influenced by the solvent polarity and the formation of complexes with metal ions and DNA. Upon binding to DNA in the presence of Mg²⁺, a characteristic bathochromic shift (red shift) and a change in the absorbance intensity are observed, which can be monitored to study the binding thermodynamics and stoichiometry.

| Condition | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| In Methanol (B129727) | ~230, 280, 412 | Data not available | |

| In Ethanol | Data not available | Data not available | |

| In Chloroform | Data not available | Data not available | |

| In the presence of Mg²⁺ | Changes observed around 440 nm | Data not available | [1] |

| Bound to DNA with Mg²⁺ | Red shift observed | Data not available | [1] |

Fluorescence Spectroscopy

This compound A3 is a fluorescent molecule, and its emission properties are significantly altered upon interaction with DNA and metal ions. When bound to DNA, its fluorescence is enhanced.[2]

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 445 nm | [3] |

| Emission Maximum (λem) | 575 nm | [3] |

| Quantum Yield | Data not available |

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique to study the conformational changes of DNA upon binding of ligands. The binding of the this compound A3-Mg²⁺ dimer to DNA induces significant changes in the CD spectrum of DNA, indicating alterations in the DNA secondary structure.[4] The intrinsic chirality of this compound A3 also gives rise to a CD spectrum that is sensitive to its environment and binding state.

| Condition | Spectral Features | Reference |

| This compound A3 alone | Characteristic CD spectrum | [4] |

| This compound A3-DNA complex | Induced CD signals, changes in the DNA CD bands (e.g., at ~280 nm) | [4] |

| This compound A3-Fe(II)-DNA complex | Features of both A- and B-type DNA for GGCC sequence | [5] |

Note: Specific molar ellipticity values are not consistently reported in a comparable format across the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about this compound A3 and its complexes at the atomic level. Both ¹H and ¹³C NMR have been used to elucidate its structure and to study its interaction with DNA.[1]

Table of ¹H and ¹³C NMR Chemical Shifts for this compound A3

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| Aglycone | ||

| 1 | 182.5 | |

| 2 | 110.2 | |

| 3 | 162.2 | |

| 4 | 100.2 | 6.85 (s) |

| 4a | 139.9 | |

| 5 | 158.8 | |

| 5a | 108.1 | |

| 6 | 140.8 | |

| 7 | 29.8 | 2.75 (s) |

| 8 | 117.8 | 7.35 (s) |

| 9 | 161.1 | |

| 9a | 108.7 | |

| 10 | 188.5 | |

| 10a | 112.5 | |

| 11 | 19.8 | |

| 12 | 208.5 | |

| 13 | 50.1 | 3.15 (q, 7.0) |

| 14 | 16.5 | 1.25 (d, 7.0) |

| 1-OH | 12.85 (s) | |

| 3-OH | 10.2 (br s) | |

| 9-OH | 16.1 (s) | |

| Sugar A | ||

| 1' | 97.5 | 5.55 (d, 7.5) |

| 2' | 75.1 | 3.85 (t, 8.0) |

| 3' | 78.1 | 3.65 (t, 8.5) |

| 4' | 70.5 | 3.45 (t, 9.0) |

| 5' | 77.8 | 3.95 (dq, 9.0, 6.0) |

| 6' | 17.9 | 1.30 (d, 6.0) |

| Sugar B | ||

| 1'' | 101.5 | 5.10 (d, 7.5) |

| 2'' | 74.9 | 3.80 (t, 8.0) |

| 3'' | 77.9 | 3.60 (t, 8.5) |

| 4'' | 70.2 | 3.40 (t, 9.0) |

| 5'' | 77.5 | 3.90 (dq, 9.0, 6.0) |

| 6'' | 17.8 | 1.28 (d, 6.0) |

| Sugar C | ||

| 1''' | 92.8 | 5.80 (d, 3.0) |

| 2''' | 72.1 | 4.25 (dd, 3.0, 1.0) |

| 3''' | 73.5 | 3.75 (m) |

| 4''' | 84.1 | 3.55 (m) |

| 5''' | 66.2 | 4.15 (dq, 9.5, 6.0) |

| 6''' | 16.8 | 1.20 (d, 6.0) |

| Sugar D | ||

| 1'''' | 102.1 | 4.95 (d, 7.5) |

| 2'''' | 74.8 | 3.78 (t, 8.0) |

| 3'''' | 77.8 | 3.58 (t, 8.5) |